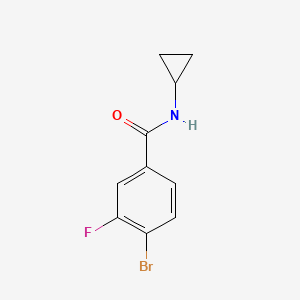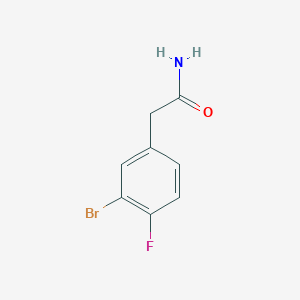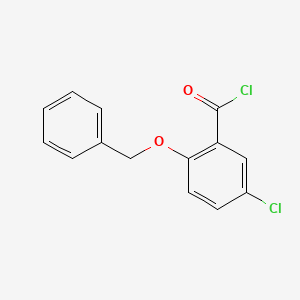
2-(Benzyloxy)-5-chlorobenzoyl chloride
Overview
Description
2-(Benzyloxy)-5-chlorobenzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides. It is characterized by the presence of a benzyloxy group and a chlorine atom attached to the benzene ring, along with a benzoyl chloride functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various organic molecules, participating in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of 2-(Benzyloxy)-5-chlorobenzoyl chloride involves its interaction with its targets, leading to changes in the molecular structure of the targets. For instance, benzylic halides typically react via SN1 or SN2 pathways, depending on the degree of substitution at the benzylic position .
Biochemical Pathways
Benzylic compounds are known to participate in various organic reactions, affecting pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .
Biochemical Analysis
Biochemical Properties
2-(Benzyloxy)-5-chlorobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and peptides. It interacts with enzymes such as proteases and esterases, facilitating the formation of covalent bonds with amino acid residues. This interaction often results in the inhibition or modification of enzyme activity, making it a valuable tool in studying enzyme mechanisms and protein functions .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of target biomolecules. It can form stable adducts with nucleophilic residues such as serine, threonine, and cysteine in proteins. This covalent binding can result in enzyme inhibition or activation, depending on the specific target and context. Furthermore, this compound can influence gene expression by modifying transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions but can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, it can selectively inhibit specific enzymes or pathways without causing significant toxicity. At higher doses, it may induce toxic effects, including cellular damage and organ dysfunction. Studies have identified threshold doses for various effects, providing valuable information for its safe and effective use in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s and esterases. These enzymes facilitate the biotransformation of the compound, leading to the formation of metabolites that can be further processed or excreted. The compound’s effects on metabolic flux and metabolite levels are significant, influencing various biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the overall cellular response .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-chlorobenzoyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-chlorobenzoic acid.
Formation of Benzyloxy Group: The hydroxyl group of 2-hydroxy-5-chlorobenzoic acid is converted to a benzyloxy group through a reaction with benzyl chloride in the presence of a base such as potassium carbonate.
Formation of Benzoyl Chloride: The resulting 2-(Benzyloxy)-5-chlorobenzoic acid is then treated with thionyl chloride or oxalyl chloride to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-chlorobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde.
Oxidation: Oxidative reactions can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Alcohols and Aldehydes: Formed by reduction.
Carboxylic Acids: Formed by oxidation.
Scientific Research Applications
2-(Benzyloxy)-5-chlorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzoyl chloride: Similar structure but lacks the chlorine atom.
5-Chlorobenzoyl chloride: Lacks the benzyloxy group.
2-(Benzyloxy)-4-chlorobenzoyl chloride: Chlorine atom is in a different position on the benzene ring.
Uniqueness
2-(Benzyloxy)-5-chlorobenzoyl chloride is unique due to the presence of both the benzyloxy group and the chlorine atom, which confer specific reactivity and properties. This combination allows for the synthesis of unique derivatives and applications that are not possible with similar compounds.
Properties
IUPAC Name |
5-chloro-2-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGXDAJFTMOAQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


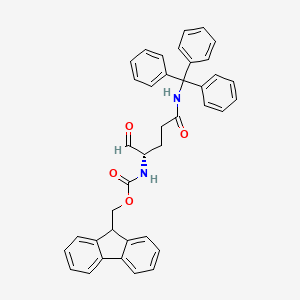
![3',4'-Dichloro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393786.png)
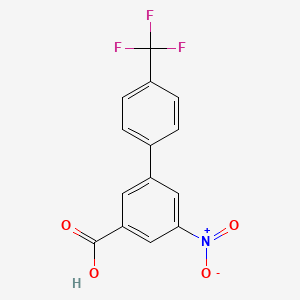
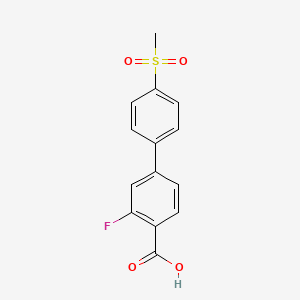
![5-Fluorobenzo[b]thien-2-ylboronic acid](/img/structure/B1393792.png)
![2-Fluoro-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B1393793.png)

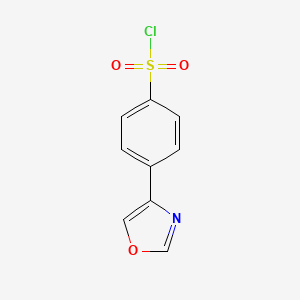
![4-Methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393796.png)
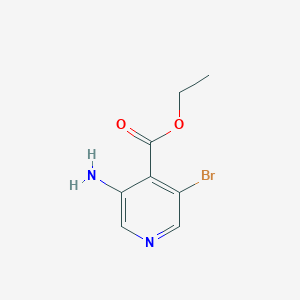
![6-[(Cyclohexylmethyl)amino]pyridine-2-carbonitrile](/img/structure/B1393798.png)
![Tert-butyl 2-azabicyclo[2.2.1]hept-1-ylmethylcarbamate](/img/structure/B1393801.png)
